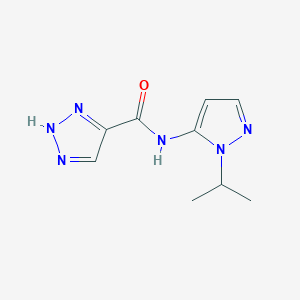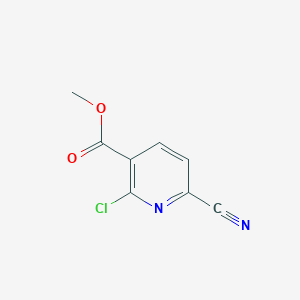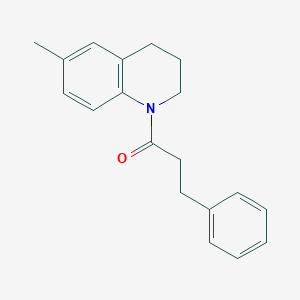![molecular formula C22H17ClFN3O2 B6642694 N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B6642694.png)
N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFTRinh-172, and it is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a crucial role in the regulation of chloride and bicarbonate ion transport across epithelial cells, and mutations in this protein can lead to cystic fibrosis (CF), a life-threatening genetic disease.
Wirkmechanismus
N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 inhibits N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide activity by binding to a specific site on the protein and preventing the movement of chloride and bicarbonate ions across the cell membrane. This inhibition leads to a decrease in mucus secretion and an increase in bacterial colonization in the lungs of CF patients.
Biochemical and Physiological Effects:
N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 inhibits N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide activity in a dose-dependent manner, leading to a decrease in chloride and bicarbonate ion transport across epithelial cells. In vivo, N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 has been shown to decrease mucus secretion and increase bacterial colonization in the lungs of CF patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 has several advantages and limitations for use in lab experiments. One advantage is its potency as a N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide inhibitor, which allows for the study of N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide function and its role in disease development. Another advantage is its specificity for N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide, which minimizes off-target effects. However, one limitation is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172. One direction is the development of more potent and specific N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide inhibitors for use in the treatment of cystic fibrosis. Another direction is the study of N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 in combination with other drugs to enhance its therapeutic effects. Finally, the use of N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 in animal models of cystic fibrosis can provide valuable insights into the disease pathogenesis and potential treatment options.
Synthesemethoden
The synthesis of N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 involves a multi-step process that has been described in detail in several scientific publications. The starting material for the synthesis is 2-aminobenzimidazole, which is reacted with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzimidazole. This intermediate is then reacted with 5-chloro-2-fluoroaniline to form N-(5-chloro-2-fluorophenyl)-2-(2-bromoacetyl)benzimidazole. The final step involves the reaction of this intermediate with phenoxymethylamine to form N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 has been used extensively in scientific research to study the function of the N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide protein and its role in the development of cystic fibrosis. This compound has been shown to be a potent inhibitor of N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide activity, and it has been used to study the effects of N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide inhibition on epithelial ion transport and mucus secretion. N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamideinh-172 has also been used to study the effects of N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide inhibition on bacterial colonization in the lungs of CF patients.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2/c23-15-10-11-17(24)19(12-15)26-22(28)13-27-20-9-5-4-8-18(20)25-21(27)14-29-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGPZGXHBLWXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)
![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)

![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)

![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![N-[2-[(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)amino]-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B6642709.png)
![[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-hydroxynaphthalen-2-yl)methanone](/img/structure/B6642720.png)